6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
Overview
Description
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that features a benzothiazole moiety, a quinazoline moiety, and a pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinazoline intermediates, followed by their coupling with the pyrimidinone core.
Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Quinazoline Intermediate: The quinazoline moiety is often prepared by the condensation of anthranilic acid with formamide, followed by methylation.
Coupling Reaction: The final step involves the coupling of the benzothiazole and quinazoline intermediates with the pyrimidinone core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides
- 2-arylbenzothiazoles
- Quinazoline derivatives
Uniqueness
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its combination of benzothiazole, quinazoline, and pyrimidinone moieties. This structural complexity may confer unique pharmacological properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-12-14-6-2-3-7-15(14)24-19(22-12)27-20-23-13(10-18(28)26-20)11-29-21-25-16-8-4-5-9-17(16)30-21/h2-10H,11H2,1H3,(H2,22,23,24,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZJPHJRYRCPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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